N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N’-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential use in drug development for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to the presence of both hydroxyl and nitro functional groups, which provide distinct reactivity and potential for forming diverse derivatives. Additionally, the pyridine ring enhances its ability to coordinate with metal ions, making it a versatile ligand in coordination chemistry.
Properties
Molecular Formula |
C14H12N4O4 |
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Molecular Weight |
300.27 g/mol |
IUPAC Name |
N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O4/c1-9-2-4-11(8-15-9)14(20)17-16-7-10-3-5-13(19)12(6-10)18(21)22/h2-8,19H,1H3,(H,17,20)/b16-7- |
InChI Key |
RCCBRNQPCYHHSE-APSNUPSMSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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